molecular formula C17H18BrFN2O3S B4689062 N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide

N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide

Cat. No.: B4689062
M. Wt: 429.3 g/mol
InChI Key: CNSJOTMNLBJXTM-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, a butanamide backbone, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the butanamide backbone: This can be achieved through the reaction of a suitable butanoic acid derivative with an amine.

    Introduction of the bromo and fluoro substituents: Halogenation reactions using bromine and fluorine sources.

    Attachment of the phenylsulfonyl group: This step might involve sulfonylation reactions using reagents like phenylsulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amide or phenylsulfonyl groups.

    Reduction: Reduction reactions could target the bromo or fluoro substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide
  • N-(4-bromo-2-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both bromo and fluoro groups can affect its electronic properties and interactions with other molecules.

Properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(4-bromo-2-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN2O3S/c1-21(25(23,24)14-6-3-2-4-7-14)11-5-8-17(22)20-16-10-9-13(18)12-15(16)19/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSJOTMNLBJXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NC1=C(C=C(C=C1)Br)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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